N-(4-fluorophenyl)-2-phenylbutanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16FNO |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H16FNO/c1-2-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H,18,19) |
InChI Key |
ZEWGFOPFDZOHAS-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established and Novel Synthetic Pathways for N-(4-fluorophenyl)-2-phenylbutanamide
The construction of the amide bond in this compound is typically achieved through standard, yet robust, synthetic protocols. The primary and most direct method involves the coupling of a carboxylic acid with an amine.
The synthesis of this compound fundamentally relies on the formation of an amide linkage between two key precursors: 2-phenylbutanoic acid and 4-fluoroaniline (B128567). The direct reaction between these two starting materials requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Common strategies for this activation involve the use of coupling agents. A widely employed method for analogous phenylacetamide derivatives involves stirring equimolar amounts of the carboxylic acid (e.g., 4-fluorophenylacetic acid) with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in an appropriate solvent. nih.gov Following an initial activation period, the aniline (B41778) derivative (in this case, 4-fluoroaniline) is added to complete the reaction. nih.gov
Alternative reagents can be used to convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride. This would involve treating 2-phenylbutanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with 4-fluoroaniline.
The choice of reagents is critical for ensuring a high-yield synthesis. Fluorinating agents, classified as either nucleophilic or electrophilic, are essential for creating fluorinated building blocks like 4-fluoroaniline. tcichemicals.com Reagents such as N-Boc-1,4-butanediamine serve as versatile building blocks in organic synthesis, highlighting the modular approach often used to prepare precursors. scbt.com
Optimizing reaction conditions such as solvent, temperature, and pressure is crucial for maximizing the yield and purity of the final product. For amide coupling reactions similar to the synthesis of this compound, acetonitrile (B52724) is often used as the solvent. nih.gov The reaction is typically carried out over an extended period, for instance 24 hours, to ensure completion. nih.gov
In related synthetic procedures, the choice of solvent has been shown to have a significant impact on the formation of impurities. google.com For example, in the synthesis of a complex molecule involving a 2-halo-1-(4-fluorophenyl)-2-phenyl ethanone (B97240) intermediate, the use of less polar solvents like tetrahydrofuran (B95107) or ethyl acetate (B1210297) led to an increase in side products. google.com Conversely, solvents such as acetone (B3395972) and isopropanol (B130326) were found to be better suited for minimizing these impurities. google.com
Temperature and pressure can also be adjusted to improve reaction outcomes. While many amide couplings proceed efficiently at room temperature, certain related reactions, such as N-fluoromethylation, show significantly higher yields when performed in a pressure tube at elevated temperatures (e.g., 100°C) compared to ambient conditions. researchgate.net This suggests that for specific synthetic challenges, exploring a range of temperatures and pressures can be a valuable optimization strategy. researchgate.net
Table 1: General Reaction Conditions for Amide Synthesis
| Parameter | Condition | Rationale/Example | Reference |
|---|---|---|---|
| Starting Material 1 | 2-Phenylbutanoic Acid | Provides the acyl component of the amide. | nih.gov |
| Starting Material 2 | 4-Fluoroaniline | Provides the amine component of the amide. | mdpi.com |
| Coupling Agents | EDC, HOBt | Activates the carboxylic acid for efficient amide bond formation. | nih.gov |
| Solvent | Acetonitrile, DMF, Acetone | Solubilizes reactants and can influence impurity profiles. Acetonitrile is common for this type of coupling. | nih.govgoogle.com |
| Temperature | Room Temperature to 100°C | Most reactions proceed at ambient temperature, but higher temperatures can increase reaction rates and yields in some cases. | nih.govresearchgate.net |
| Reaction Time | ~24 hours | Ensures the reaction proceeds to completion. | nih.gov |
Regioselectivity: The synthesis of this compound via the coupling of 2-phenylbutanoic acid and 4-fluoroaniline is an inherently regioselective process. The reaction selectively forms the amide bond between the carbonyl carbon of the acid and the nitrogen atom of the amine, with no competing reactions on the aromatic rings under standard coupling conditions. This high degree of regioselectivity is a hallmark of amide bond formation. In the synthesis of more complex related structures, such as functionalized thiophenes or triazoles, regioselectivity can become a significant challenge, often requiring carefully controlled, multi-step lithiation or cycloaddition reactions to achieve the desired isomer. cornell.eduresearchgate.net
Stereoselectivity: this compound possesses a stereocenter at the second carbon of the butanamide chain, meaning it can exist as two enantiomers (R and S). The development of stereoselective synthetic methods to produce a single enantiomer is a significant area of chemical research.
One advanced approach involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLPs), where a chiral Lewis base is employed. nih.gov This method allows for the monoselective activation of a C-F bond, generating chiral products with high diastereomeric ratios (up to 95:5). nih.gov The resulting stereo-enriched intermediates can then undergo stereospecific nucleophilic substitution to yield the final enantiopure product. nih.gov Another established method for achieving stereoselectivity is the asymmetric hydrogenation of an unsaturated precursor, such as an α-amidocinnamic acid derivative, using a chiral transition-metal catalyst. beilstein-journals.org This can provide the desired N-acetyl-ʟ-phenylalanine derivative with high enantiomeric excess. beilstein-journals.org
Design and Synthesis of Structural Analogs and Derivatives of this compound
The core structure of this compound serves as a scaffold for the design and synthesis of a wide array of structural analogs. These modifications can be systematically introduced to different parts of the molecule.
The butanamide portion of the molecule offers several sites for modification. The length of the alkyl chain can be altered, or the acyl group can be replaced entirely. For instance, in the field of fentanyl analogs, the butanoyl (butyryl) radical is often interchanged with other acyl groups like acetyl, propionyl, or butenoyl radicals attached to the aniline nitrogen. wikipedia.org
The phenyl group at the 2-position can also be substituted or replaced. Research into related compounds has explored the synthesis of β,β-difluorophenylalanine analogs starting from 2-(4-fluorophenyl)-2,2-difluoroacetaldehyde, demonstrating modifications to both the phenyl ring and the aliphatic chain. beilstein-journals.org Similarly, a derivative named N-(4-chlorophenyl)-4-phenylbutanamide has been synthesized, which moves the phenyl group from the second to the fourth position of the butanamide chain. nih.gov
The N-(4-fluorophenyl) ring is a common target for derivatization to explore structure-activity relationships. The fluorine atom can be moved to other positions (ortho or meta), or it can be replaced with other functional groups.
Several analogs with substitutions on this ring have been reported in chemical supplier catalogs and databases, indicating their availability for research purposes. Examples include:
N-(4-Bromo-2-fluorophenyl)-2-phenylbutanamide , which introduces a bromine atom and shifts the fluorine to the ortho position. sigmaaldrich.com
N-(4-amino-3-fluorophenyl)-2-phenylbutanamide , which adds an amino group adjacent to the fluorine atom. nih.gov
Furthermore, derivatization strategies can be employed to enhance the analytical properties of molecules. The use of an N-(4-aminophenyl)piperidine tag has been investigated to improve the detection of organic acids in mass spectrometry by increasing their proton affinity and ionization efficiency. rowan.edunih.gov This principle of derivatization could be applied to the N-(4-fluorophenyl) moiety to facilitate analysis. The synthesis of complex molecules often involves coupling reactions with functionalized anilines, such as the reaction between 4-methoxycarbonylbenzoic acid and 4-fluorobenzene-1,2-diamine, showcasing how substituted anilines are used as building blocks. mdpi.com
Table 2: Examples of Structural Analogs and Derivatives
| Compound Name | Modification from Parent Compound | Reference |
|---|---|---|
| N-(4-Bromo-2-fluorophenyl)-2-phenylbutanamide | Addition of Br at position 4 and shift of F to position 2 on the N-phenyl ring. | sigmaaldrich.com |
| N-(4-amino-3-fluorophenyl)-2-phenylbutanamide | Addition of an amino group at position 4 and shift of F to position 3 on the N-phenyl ring. | nih.gov |
| N-(4-chlorophenyl)-4-phenylbutanamide | Replacement of F with Cl on the N-phenyl ring; shift of the 2-phenyl group to the 4-position of the butanamide chain. | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Replacement of the butanamide with an acetamide; shift of the 4-fluoro substituent to the 2-phenyl ring. | nih.govnih.gov |
| N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide | A fentanyl analog with a butanamide chain and a 2-fluorophenyl group, but a much more complex N-substituent. | wikipedia.org |
Synthesis of Impurities and Related Compounds for Comparative Analysis
In the pharmaceutical and chemical industries, the synthesis of potential impurities and related compounds is a critical step in the development of robust analytical methods for quality control. These standards are essential for the accurate identification and quantification of impurities that may arise during the synthesis, storage, or degradation of the target compound, this compound. The intentional synthesis of these compounds allows for their structural confirmation and the development of specific analytical techniques to monitor their presence in the final product.
Common impurities in the synthesis of this compound can be categorized as unreacted starting materials, by-products from side reactions, and degradation products. The synthesis of these compounds for use as analytical standards is often accomplished using modifications of the main synthetic route or through dedicated synthetic pathways.
Synthesis of Starting Material Impurities:
The most common process-related impurities are the starting materials themselves. Their synthesis for use as reference standards is straightforward.
4-Fluoroaniline: This starting material can be synthesized through the reduction of 4-fluoronitrobenzene.
2-Phenylbutanoic Acid and its derivatives (e.g., 2-Phenylbutyryl Chloride): 2-Phenylbutanoic acid can be prepared via the oxidation of 2-phenyl-1-butanol. The corresponding acid chloride, a reactive intermediate, is typically synthesized by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
Synthesis of By-products:
Side reactions during the amide formation can lead to various by-products. For instance, if the coupling reaction is not perfectly efficient, side products can form.
One potential by-product is the self-condensation product of 2-phenylbutyryl chloride, which can occur under certain reaction conditions. Another possibility is the formation of di-acylated aniline derivatives, especially if the reaction conditions are not carefully controlled.
Synthesis of Isomeric Impurities:
Positional isomers of the parent compound can also be considered as related compounds and potential impurities, particularly if the starting materials are not isomerically pure. For example, the use of a mixture of fluorinated anilines (e.g., 2-fluoroaniline (B146934) or 3-fluoroaniline) would lead to the formation of the corresponding N-(2-fluorophenyl)-2-phenylbutanamide and N-(3-fluorophenyl)-2-phenylbutanamide. The synthesis of these isomers for analytical purposes would follow the same general amidation procedure as the target molecule, but with the appropriately substituted aniline.
Forced Degradation Studies:
Forced degradation studies are intentionally conducted to produce potential degradation products that might form under various stress conditions such as heat, light, humidity, and acidic or basic environments. The resulting degradants are then isolated and characterized, and if necessary, synthesized in larger quantities to serve as analytical standards. For this compound, hydrolysis of the amide bond under acidic or basic conditions would be a primary degradation pathway, yielding 4-fluoroaniline and 2-phenylbutanoic acid.
The following table outlines the synthesis of potential impurities and related compounds of this compound.
| Compound Name | Structure | Synthetic Approach |
| 4-Fluoroaniline | Reduction of 4-fluoronitrobenzene | |
| 2-Phenylbutanoic Acid | Oxidation of 2-phenyl-1-butanol | |
| N-(2-fluorophenyl)-2-phenylbutanamide | Amidation of 2-phenylbutanoic acid with 2-fluoroaniline | |
| N-(3-fluorophenyl)-2-phenylbutanamide | Amidation of 2-phenylbutanoic acid with 3-fluoroaniline |
Advanced Synthetic Techniques and Green Chemistry Considerations in this compound Research
Modern synthetic chemistry is increasingly focused on the development of efficient, sustainable, and environmentally benign processes. In the context of this compound synthesis, several advanced techniques and green chemistry principles can be applied to improve upon traditional methods.
Advanced Synthetic Techniques:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govnih.govat.uaresearchgate.netdpkmr.edu.in In the synthesis of this compound, microwave heating can significantly reduce reaction times for the amidation step, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govat.uaresearchgate.netdpkmr.edu.in The rapid and uniform heating provided by microwaves can minimize the formation of by-products.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net The synthesis of this compound in a flow reactor would involve pumping streams of the reactants (e.g., 2-phenylbutyryl chloride and 4-fluoroaniline) through a heated tube or a packed-bed reactor containing a catalyst or a coupling agent. This technique allows for precise control over reaction parameters, leading to improved consistency and yield. researchgate.net
Umpolung Amide Synthesis (UmAS): This novel approach reverses the traditional reactivity of the amine and acyl donor. nih.govnih.gov In the context of N-aryl amides, the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines can directly yield the desired amide using only a simple base as a promoter. nih.gov This method avoids the need for pre-activation of the carboxylic acid and has been shown to proceed with high chemoselectivity and without epimerization for chiral centers, which is a significant advantage for synthesizing enantiopure amides. nih.govnih.gov
Green Chemistry Considerations:
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. Several of these principles are highly relevant to the synthesis of this compound.
Atom Economy: Traditional amidation reactions using coupling reagents often generate significant amounts of waste. Alternative, more atom-economical methods are desirable. For example, the direct amidation of a carboxylic acid with an amine, if feasible, would have a higher atom economy. Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water represents a step-economic approach that avoids the use of pre-formed anilines. researchgate.net
Use of Safer Solvents and Reagents: The choice of solvents and reagents has a major impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. The Fe-mediated synthesis in water is a prime example of employing a benign solvent. researchgate.net
The following table summarizes the application of advanced synthetic techniques and green chemistry principles to the synthesis of this compound.
| Technique/Principle | Application to this compound Synthesis | Potential Benefits |
| Microwave-Assisted Synthesis | Acceleration of the amidation reaction between 2-phenylbutanoic acid derivatives and 4-fluoroaniline. | Reduced reaction times, higher yields, fewer by-products. nih.govnih.govat.uaresearchgate.netdpkmr.edu.in |
| Flow Chemistry | Continuous production of the target compound by mixing reactant streams in a microreactor. | Improved safety, scalability, and process control. researchgate.net |
| Umpolung Amide Synthesis | Reaction of a suitable α-halonitroalkane precursor with N-(4-fluorophenyl)hydroxylamine. | High chemoselectivity, avoidance of racemization for chiral centers. nih.govnih.gov |
| Atom Economy | Utilizing catalytic methods for direct amidation or alternative routes like Fe-mediated synthesis from nitroarenes. | Reduced waste generation. researchgate.net |
| Green Solvents | Employing water or other environmentally benign solvents in the reaction and purification steps. | Reduced environmental impact and improved safety. researchgate.net |
By integrating these advanced techniques and green chemistry principles, the synthesis of this compound can be made more efficient, sustainable, and cost-effective, aligning with the goals of modern chemical manufacturing.
Structure Activity Relationship Sar Studies of N 4 Fluorophenyl 2 Phenylbutanamide and Its Analogs
Systematic Exploration of Substituent Effects on Biological Activity of N-(4-fluorophenyl)-2-phenylbutanamide Derivatives
The systematic investigation of substituent effects on the this compound scaffold involves modifying the phenyl rings and the butanamide chain to determine their impact on biological activity. While specific data on this compound is limited, principles from related N-phenylacetamide and N-arylcinnamamide series provide valuable insights. nih.govnih.gov
Substituents on the N-phenyl Ring:
The nature and position of substituents on the N-phenyl ring are critical determinants of activity. In analogous series, electron-withdrawing groups have shown to influence potency. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group (an electron-withdrawing group) displayed higher cytotoxic effects against certain cancer cell lines compared to those with an electron-donating methoxy (B1213986) group. nih.gov This suggests that for this compound analogs, introducing electron-withdrawing substituents on the 4-fluorophenyl ring could modulate activity.
Substituents on the 2-phenyl Ring:
Interactive Data Table: Inferred Substituent Effects on the Biological Activity of this compound Derivatives
| Modification Site | Substituent | Inferred Effect on Activity | Rationale based on Analogous Series |
| N-(4-fluorophenyl) Ring | Additional Electron-Withdrawing Group (e.g., -NO₂) | Potential for Increased Activity | In 2-(4-fluorophenyl)-N-phenylacetamides, nitro groups enhanced cytotoxicity. nih.gov |
| N-(4-fluorophenyl) Ring | Electron-Donating Group (e.g., -OCH₃) | Potential for Decreased Activity | Methoxy-substituted 2-(4-fluorophenyl)-N-phenylacetamides showed lower activity. nih.gov |
| 2-phenyl Ring | Halogen (e.g., -Cl) | Potential for Increased Activity | Chlorinated cinnamamides exhibited strong antibacterial properties. nih.gov |
| Butanamide Chain | Alkyl Chain Elongation/Shortening | Variable | Chain length is often critical for optimal interaction with biological targets. |
Role of the Fluorine Atom in Modulating the Pharmacological Profile of this compound Analogs
The fluorine atom at the para-position of the N-phenyl ring in this compound is not merely a passive substituent but plays a multifaceted role in modulating the compound's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, contribute significantly to its influence on molecular properties and biological activity. mdpi.com
The introduction of a fluorine atom can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com In the case of this compound, the fluorine atom can enhance membrane permeability, potentially leading to improved bioavailability. mdpi.com
Furthermore, the fluorine atom can influence the metabolic stability of the compound. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. By blocking a potential site of metabolism on the phenyl ring, the fluorine atom can prevent oxidative degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life and duration of action.
The high electronegativity of fluorine can also impact the acidity of nearby protons and the basicity of adjacent functional groups. In this compound, the fluorine atom can influence the electronic environment of the amide linkage, which may affect its binding affinity to target proteins. In studies of other fluorinated compounds, the presence of a halogen substituent on a fluorophenyl moiety was found to be essential for inhibitory effects on certain transporters. polyu.edu.hkpolyu.edu.hk
Conformational Analysis and its Correlation with Activity in this compound Series
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations and to correlate these with biological activity.
In related systems, such as N,N'-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), conformational studies have revealed the presence of specific stable conformers in the solid state and in solution. mdpi.comresearchgate.net These studies often employ techniques like X-ray crystallography and computational methods (e.g., Density Functional Theory) to determine the preferred molecular geometry. mdpi.com For instance, a study on phenyl β-D-glucopyranoside derivatives highlighted how solvent can influence the conformational preferences of flexible molecules. mdpi.com It is plausible that similar solvent-dependent conformational changes could affect the activity of this compound in a biological environment.
A decrease in conformational flexibility in some analog series has been shown to lead to an increase in potency, possibly due to the pre-organization of the molecule in its bioactive conformation, which reduces the entropic penalty upon binding to its target. polyu.edu.hk Therefore, designing more rigid analogs of this compound could be a viable strategy to enhance its activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Amides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying various physicochemical properties (descriptors) of the molecules, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts.
For a series of this compound derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of analogs with varying substituents on the phenyl rings and modifications to the butanamide linker would be synthesized, and their biological activity would be determined experimentally.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:
Electronic Descriptors: (e.g., Hammett constants, partial charges) which describe the electronic properties of the molecule.
Steric Descriptors: (e.g., molecular weight, van der Waals volume) which describe the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which describe the lipophilicity of the molecule.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
While a specific QSAR model for this compound is not publicly available, the principles of QSAR have been successfully applied to numerous series of amides and other bioactive compounds. For instance, in studies of N-arylcinnamamides, lipophilicity was correlated with biological activity. nih.gov A QSAR model for this compound and its analogs could elucidate the key physicochemical properties driving its activity and facilitate the rational design of more potent derivatives.
Biological Activity and Mechanistic Investigations in Vitro and Non Human Models
In Vitro Pharmacological Screening and Target Identification for N-(4-fluorophenyl)-2-phenylbutanamide
Comprehensive screening of this compound against various molecular targets is essential for elucidating its mechanism of action. This section reviews available data on its interaction with key enzymes and receptors.
Investigations into the inhibitory potential of this compound against several key enzymes have been explored.
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): This mitochondrial enzyme is a target for conditions like Alzheimer's disease due to its interaction with amyloid beta. chemrxiv.orgwhiterose.ac.uknih.govresearchgate.net While various small molecules, such as benzothiazole (B30560) and benzimidazole (B57391) derivatives, have been identified as inhibitors of 17β-HSD10 nih.govresearchgate.net, public domain research has not specifically reported the inhibitory activity of this compound against this enzyme.
HMG-CoA Reductase: This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is crucial for cholesterol synthesis. nih.gov Consequently, its inhibitors are widely used as cholesterol-lowering drugs. nih.gov A structurally related compound, rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, has been noted as a critical intermediate in the synthesis of HMG-CoA reductase inhibitors. nih.gov However, direct enzymatic assay data for this compound is not currently available.
TTK and ABAT: There is no publicly available scientific literature detailing the inhibitory effects of this compound on TTK (monopolar spindle 1 kinase) or ABAT (4-aminobutyrate aminotransferase).
The affinity and functional activity of this compound at various G protein-coupled receptors (GPCRs) and other receptor types remain largely uncharacterized in published literature. Specific binding or functional assay data for its interaction with GPR88, serotonin (B10506) 5-HT2A receptors, or opioid receptors are not available.
Phenotypic screening provides a broader view of a compound's biological effects without pre-supposing a specific target. At present, detailed results from comprehensive cell-based phenotypic assays for this compound have not been reported in the scientific literature.
Assessment of In Vitro Biological Activities
This section focuses on the evaluation of this compound in functional biological assays, particularly concerning its potential as an anticancer or antimicrobial agent.
While direct studies on this compound are limited, research on closely related analogs provides insight into the potential anticancer activity of this structural class. A study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov The activity was found to be influenced by the substituents on the N-phenyl ring, with nitro-substituted compounds showing higher potency. nih.gov
For instance, compound 2c (N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamide) was the most active in the series against the MCF-7 cell line, with an IC50 value of 100 μM, comparable to the reference drug imatinib (B729) (IC50 = 98 μM). nih.gov Against the PC3 cell line, compound 2b (N-(3-nitrophenyl)-2-(4-fluorophenyl)acetamide) was the most potent, with an IC50 of 52 μM. nih.gov
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Data presented is for structural analogs and not this compound.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N-(3-nitrophenyl)-2-(4-fluorophenyl)acetamide (2b) | PC3 | 52 | nih.gov |
| N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamide (2c) | PC3 | 80 | nih.gov |
| N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamide (2c) | MCF-7 | 100 | nih.gov |
| Imatinib (Reference) | PC3 | 40 | nih.gov |
| Imatinib (Reference) | MCF-7 | 98 | nih.gov |
Other studies have also highlighted the anticancer potential of compounds containing the fluorophenyl moiety against various cancer cell lines, including HeLa cells. jppres.compharmacophorejournal.com However, specific data for this compound is absent.
Quorum Sensing Inhibition: Quorum sensing (QS) is a bacterial communication process that regulates virulence and biofilm formation, making it an attractive target for antimicrobial development. frontiersin.orgfrontiersin.org Studies have identified various small molecules, such as N-acyl cyclopentylamides and furanones, as potent QS inhibitors in bacteria like Pseudomonas aeruginosa. nih.gov For example, N-decanoyl cyclopentylamide was shown to be a strong inhibitor of the las and rhl quorum-sensing systems. nih.gov While these findings are significant, there are no specific studies demonstrating the efficacy of this compound as a quorum sensing inhibitor.
MERS-CoV Fusion Inhibition: The fusion of the viral envelope with the host cell membrane is a critical step for the entry of coronaviruses like MERS-CoV. nih.gov This process is a key target for antiviral drug development, with research focusing on peptide-based inhibitors that disrupt the interaction between viral HR1 and HR2 domains. nih.govmdpi.comresearchgate.net Currently, there is no evidence in the scientific literature to suggest that this compound has been evaluated for or possesses MERS-CoV fusion inhibitory activity.
Elucidation of Molecular Mechanisms of Action (In Vitro)
Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the molecular mechanisms of action for this compound. While research exists for structurally related compounds, such as other phenylbutanamide and fluorophenyl derivatives, direct experimental data on the protein-ligand interactions and modulation of intracellular signaling pathways for this specific molecule is not publicly available. The following sections are structured as per the requested outline, but it is important to note the absence of specific data for the target compound.
Protein-Ligand Interaction Analysis using Biochemical and Biophysical Techniques
There is no available scientific literature that has characterized the direct binding of this compound to any specific protein target.
Biochemical and biophysical techniques are crucial for understanding how a ligand interacts with its protein target. Methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to determine binding affinity (Kd), kinetics (kon/koff), and the specific amino acid residues involved in the interaction. For instance, in the study of other compounds, researchers have used these techniques to elucidate binding modes. For example, studies on phenyl bis-sulfonamide inhibitors of the Keap1-Nrf2 protein-protein interaction have utilized structural biology to reveal a "peptidomimetic" conformation upon binding.
Without experimental data, any discussion of potential protein targets for this compound would be purely speculative.
Data on Protein-Ligand Interactions for this compound
| Target Protein | Binding Affinity (Kd) | Technique Used | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | N/A |
Modulation of Intracellular Signaling Pathways by this compound
No studies were identified that have investigated the effects of this compound on any intracellular signaling pathways.
The modulation of signaling pathways is a key aspect of a compound's mechanism of action. This is often assessed using techniques like Western blotting, reporter gene assays, or phospho-protein arrays to measure changes in protein expression or post-translational modifications of key signaling molecules. For example, a derivative of oleanolic acid containing a fluorophenyl moiety was shown to inhibit the Notch-Akt signaling pathway in breast cancer cells, leading to reduced expression of proteins like Notch1, phospho-AKT, and phospho-mTOR. Similarly, research on phenylbutyrate, a related compound, has explored its ability to act as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression.
Reported Effects on Intracellular Signaling Pathways
| Signaling Pathway | Key Protein Modulated | Observed Effect | Cell Line/Model |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Preclinical Pharmacodynamic Evaluation in Non-Human Organism Models
There are no published preclinical studies describing the pharmacodynamic properties of this compound in any non-human organism models.
Pharmacodynamic studies in animal models are essential to understand a compound's physiological and biochemical effects in a living organism. These studies would typically involve administering the compound to models (e.g., rodents) and assessing relevant biomarkers or physiological endpoints over time. For example, in the context of cancer research with related phenylacetamide derivatives, pharmacodynamic assessments might include measuring tumor growth inhibition in xenograft models. For compounds with potential neurological effects, studies might evaluate behavioral changes or the levels of specific neurotransmitters or proteins in the brain.
Summary of Preclinical Pharmacodynamic Findings
| Organism Model | Endpoint Measured | Outcome |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Analytical Characterization Techniques for Research Purposes
Spectroscopic Methods for Structural Elucidation of N-(4-fluorophenyl)-2-phenylbutanamide
Spectroscopy is the primary tool for elucidating the molecular structure of a compound. By interacting with molecules using electromagnetic radiation, these methods provide a detailed "fingerprint," confirming the arrangement of atoms and bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It identifies the chemical environments of specific atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).
¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For this compound, one would expect to see distinct signals for the aromatic protons on both the phenyl and the 4-fluorophenyl rings, the amide (N-H) proton, and the aliphatic protons of the butanamide chain. The integration of these signals would correspond to the number of protons in each group.
¹³C NMR: This method detects the carbon atoms in the molecule, providing information about their chemical environment. Each unique carbon atom in this compound would yield a distinct signal. Key expected signals include the carbonyl carbon of the amide group, aromatic carbons (with those bonded to fluorine showing characteristic splitting), and the aliphatic carbons of the butanamide backbone.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive technique. doi.orgfigshare.com It provides a clean spectrum, typically with a single signal for the fluorine atom on the 4-fluorophenyl ring. beilstein-journals.org The chemical shift of this signal is highly sensitive to the electronic environment, confirming the substitution pattern on the aromatic ring. figshare.com The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the presence and environment of fluorine in a molecule. figshare.com
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |
| ¹H | ~ 7.0 - 7.6 | Multiplets | Aromatic protons (C₆H₅ and C₆H₄F) |
| ¹H | ~ 7.5 - 8.5 | Broad Singlet | Amide proton (N-H) |
| ¹H | ~ 3.5 - 4.0 | Triplet/Multiplet | Methine proton (CH) |
| ¹H | ~ 1.8 - 2.2 | Multiplet | Methylene protons (CH₂) |
| ¹H | ~ 0.8 - 1.2 | Triplet | Methyl protons (CH₃) |
| ¹³C | ~ 170 - 175 | Singlet | Amide Carbonyl (C=O) |
| ¹³C | ~ 115 - 165 | Singlets/Doublets | Aromatic carbons (C₆H₅ and C₆H₄F) |
| ¹³C | ~ 45 - 55 | Singlet | Methine carbon (CH) |
| ¹³C | ~ 20 - 30 | Singlet | Methylene carbon (CH₂) |
| ¹³C | ~ 10 - 15 | Singlet | Methyl carbon (CH₃) |
| ¹⁹F | ~ -110 to -120 | Singlet/Multiplet | Fluorine on 4-fluorophenyl ring |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (Molecular Formula: C₁₆H₁₆FNO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. In a typical MS experiment (e.g., using electrospray ionization, ESI), the molecule would be observed as a protonated species [M+H]⁺. The fragmentation pattern would likely show cleavage at the amide bond and within the butanamide side chain, yielding characteristic fragment ions.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z Value | Description |
| [M+H]⁺ | 258.1289 | Calculated exact mass for C₁₆H₁₇FNO⁺, the protonated molecular ion. |
| Fragment 1 | Varies | Ion corresponding to the loss of the ethyl group. |
| Fragment 2 | Varies | Ion corresponding to the 2-phenylbutanoyl cation. |
| Fragment 3 | Varies | Ion corresponding to the 4-fluoroaniline (B128567) cation resulting from amide bond cleavage. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the functional groups present in a compound.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bond (stretching and bending), the carbonyl group (C=O) of the amide, C-N stretching, and vibrations associated with the aromatic rings and the C-F bond. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring structures.
Table 3: Expected Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) Range | Functional Group | Vibrational Mode |
| 3250 - 3400 | N-H | Stretching (Amide) |
| 3000 - 3100 | C-H | Stretching (Aromatic) |
| 2850 - 2960 | C-H | Stretching (Aliphatic) |
| 1640 - 1680 | C=O | Stretching (Amide I band) |
| 1510 - 1570 | N-H | Bending (Amide II band) |
| 1450 - 1600 | C=C | Stretching (Aromatic) |
| 1100 - 1250 | C-F | Stretching |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the final product from a reaction mixture and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would typically be developed. In this method, the compound is passed through a column with a non-polar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
A pure sample of this compound would appear as a single, sharp peak in the chromatogram at a specific retention time (Rt). The presence of other peaks would indicate impurities. By creating a calibration curve with standards of known concentration, HPLC can also be used for precise quantification. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule will absorb UV light.
Table 4: Typical HPLC Parameters for Analysis
| Parameter | Typical Value / Description |
| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer (e.g., at 254 nm) |
| Retention Time (Rt) | A specific time unique to the compound under the given conditions |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative monitoring of chemical reactions and for preliminary purity checks. To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals.
The plate typically includes three lanes: a spot for the starting material (e.g., 2-phenylbutanoic acid), a spot for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. As the reaction proceeds, the spot corresponding to the starting material will diminish in the reaction lane, while a new spot for the product, this compound, will appear with a different Retention Factor (Rf) value. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. A single spot in the final product lane suggests the sample is relatively pure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. Such data are crucial for understanding the fundamental physicochemical properties of a compound, which can influence its stability, solubility, and other material characteristics.
Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for this compound has been reported to date. The absence of a published crystal structure means that definitive experimental details on its solid-state conformation and packing are not available.
Had such data been available, it would typically be presented in a standardized format, including key crystallographic parameters. These parameters offer a fingerprint of the crystal lattice and the arrangement of molecules within it. A representative, though currently unpopulated, data table for this compound is provided below to illustrate the type of information that would be obtained from such an analysis.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
| Calculated Density (g/cm³) | Data not available |
| R-factor | Data not available |
The determination of the crystal structure would allow for a detailed analysis of the molecule's conformation, including the torsion angles defining the spatial relationship between the phenyl and fluorophenyl rings, as well as the orientation of the butanamide chain. Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potential π-π stacking interactions between the aromatic rings. This information is invaluable for computational modeling and for understanding the structure-property relationships of the compound.
Future Directions and Research Perspectives
Expanding the Biological Activity Spectrum of N-(4-fluorophenyl)-2-phenylbutanamide
The inherent structural features of this compound, particularly the presence of a fluorine atom and a phenylbutanamide scaffold, suggest a broad range of potential biological activities that are yet to be fully elucidated. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their electronic properties and enhance biological function. Fluorinated compounds often exhibit unique physiological activities and have been successfully developed as anticancer, antiviral, and anti-inflammatory agents.
Future research should focus on a systematic evaluation of this compound against a diverse panel of biological targets. Drawing parallels from structurally related compounds, several promising avenues emerge. For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have demonstrated potential as anticancer agents. Similarly, N-(4-chlorophenyl)-4-phenylbutanamide has been identified as a histone deacetylase 6 (HDAC6) inhibitor with anti-proliferative activity. These findings suggest that this compound could be investigated for similar activities.
Table 1: Potential Areas for Biological Activity Screening
| Therapeutic Area | Rationale |
| Oncology | Analogs have shown anticancer and HDAC inhibitory activity. |
| Neurology | The core structure may interact with neurological targets. |
| Inflammation | Fluorinated compounds are known to possess anti-inflammatory properties. |
| Infectious Diseases | The amide linkage is a common feature in many antimicrobial agents. |
Systematic screening of this compound and a library of its derivatives against various cell lines and enzymatic assays could uncover novel therapeutic applications.
Development of this compound as a Research Tool or Chemical Probe
Beyond its potential therapeutic applications, this compound can be developed into a valuable research tool or chemical probe to investigate biological processes. Chemical probes are small molecules that can be used to perturb and study the function of proteins or other biomolecules. The development of such tools from compounds like this compound can provide critical insights into cellular pathways and disease mechanisms.
For example, small molecules have been utilized to modulate the aggregation of proteins like beta-amyloid, offering tools to study neurodegenerative diseases. By modifying the structure of this compound to incorporate reporter groups (e.g., fluorescent tags or biotin), researchers can create probes for various applications, including:
Target Identification: Identifying the specific protein or enzyme that the compound interacts with.
Imaging: Visualizing the localization of the target within cells or tissues.
Mechanism of Action Studies: Elucidating the molecular mechanisms through which the compound exerts its biological effects.
The synthesis of fluorinated amides with remote stereocenters has been achieved using photoenzymatic methods, highlighting the potential for creating stereochemically defined probes.
Integration of Advanced Artificial Intelligence and Robotics in this compound Research
The fields of artificial intelligence (AI) and robotics offer transformative potential for accelerating research on this compound. These technologies can be applied across the entire research and development pipeline, from initial discovery to synthesis and testing.
AI in Drug Discovery: AI and machine learning (ML) algorithms can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicity of this compound and its analogs. This can significantly reduce the time and cost associated with traditional screening methods. AI can be employed for:
Virtual Screening: Screening large virtual libraries of compounds to identify those with the highest probability of being active.
De Novo Design: Designing novel derivatives with optimized properties.
Predictive Modeling: Building models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Table 2: Applications of AI in this compound Research
| AI Application | Description |
| Virtual Screening | In silico screening of derivatives against biological targets. |
| Property Prediction | Predicting ADMET properties to guide compound selection. |
| De Novo Design | Generating novel molecular structures with desired characteristics. |
| Literature Mining | Extracting relevant information from scientific literature. |
Robotics in Chemical Synthesis: Robotic platforms can automate the synthesis and purification of this compound and its derivatives. This not only increases throughput but also improves reproducibility and allows for the rapid generation of compound libraries for screening. Automated systems can perform a wide range of chemical reactions, including the amide bond formations necessary for synthesizing these compounds. Professor Lee Cronin's work on a "ChemPU" demonstrates the potential for universal chemical synthesis using robotic systems.
Interdisciplinary and Collaborative Research Opportunities for this compound and its Derivatives
The multifaceted nature of this compound research necessitates a collaborative and interdisciplinary approach. Meaningful progress will require the combined expertise of chemists, biologists, computational scientists, and engineers.
Key areas for collaboration include:
Chemistry and Biology: Synthetic chemists can design and create novel derivatives, which are then evaluated by biologists to understand their effects on cellular and animal models. The study of fluorinated analogs of biologically active compounds is a rich area for such collaboration.
Computational and Experimental Science: Computational chemists can use AI and molecular modeling to predict promising compounds, which can then be synthesized and tested by experimentalists, creating a feedback loop that accelerates the discovery process.
Academia and Industry: Partnerships between academic research institutions and pharmaceutical companies can facilitate the translation of basic research findings into tangible therapeutic products.
The exploration of fluorinated amides, for instance, has benefited from such interdisciplinary efforts, leading to new synthetic methods and the development of novel bioactive molecules. The continued investigation of this compound and its analogs within a collaborative framework will be crucial for unlocking their full scientific and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
